5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclohexadiene ring with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde typically involves the use of cyclohexadiene derivatives as starting materials. One common method includes the oxidation of methyl-substituted cyclohexadiene using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylidene and aldehyde positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, and thiol-substituted compounds.
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methylidene group can participate in conjugation and electron delocalization, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxocyclohexa-2,5-diene-1-carboxylate: Shares a similar cyclohexadiene structure but with different functional groups.
Methyl (5-Methylidene-4-oxocyclopent-2-en-1-yl)acetate: Another compound with a similar methylidene and oxo group arrangement.
Uniqueness
5-Methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde is unique due to its specific combination of functional groups and the resulting chemical properties
Eigenschaften
Molekularformel |
C9H8O2 |
---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
5-methyl-3-methylidene-4-oxocyclohexa-1,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5H,1H2,2H3 |
InChI-Schlüssel |
OQDSLSMXYBVVQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C)C1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.